![molecular formula C26H25N5O5 B2567753 Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-55-8](/img/no-structure.png)
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized compounds related to the requested chemical structure and evaluated their antimicrobial properties. For instance, the synthesis of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives showed significant in-vitro antibacterial activity against organisms like S. aureus and E.coli, as well as antifungal activity against C. albicans (Khanage, Mohite, & Pandhare, 2020). These findings suggest potential applications of related compounds in developing new antimicrobial agents.
Fluorescence and Photophysical Properties
Compounds with structures similar to the requested chemical have been studied for their photophysical properties. N-2-Aryl-1,2,3-Triazoles, for example, exhibited fluorescent properties in solution, emitting in the blue and green region. These compounds are of interest for applications in materials science and as fluorescent probes due to their stability and emission properties (Padalkar, Lanke, Chemate, & Sekar, 2015).
Structural Chemistry
The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired physical, chemical, or biological properties. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate revealed insights into the molecular conformations and interactions within the crystal, contributing to the understanding of its stability and reactivity (Li, Liu, Zhu, Chen, & Sun, 2015).
Cancer Research
Imidazole derivatives, which are structurally related to the requested compound, have shown potential in cancer research by inducing apoptosis and cellular senescence. These compounds, synthesized via multicomponent reactions, demonstrated anticancer potential against various cancer cell lines, suggesting their utility in the development of new anticancer therapies (Sharma, Ramesh, Singh, Srikanth, Jayaram, Duscharla, Jun, Ummanni, & Malhotra, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid followed by the addition of benzyl bromide and acetic anhydride. The resulting product is then purified through recrystallization.", "Starting Materials": [ "2-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 g, 7.0 mmol) and 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid (1.5 g, 6.5 mmol) in 20 mL of diethyl ether.", "Step 2: Add a solution of sodium hydroxide (0.5 g, 12.5 mmol) in 5 mL of water dropwise to the reaction mixture with stirring at room temperature.", "Step 3: Stir the reaction mixture for 2 hours at room temperature.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 5: Extract the product with diethyl ether (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in 10 mL of acetic anhydride and add benzyl bromide (1.5 g, 7.0 mmol) to the reaction mixture.", "Step 9: Heat the reaction mixture at 80°C for 2 hours.", "Step 10: Cool the reaction mixture to room temperature and pour it into 50 mL of water.", "Step 11: Extract the product with diethyl ether (3 x 20 mL).", "Step 12: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure.", "Step 14: Recrystallize the product from ethanol to obtain Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate as a white solid (yield: 1.5 g, 60%)." ] } | |
Número CAS |
887457-55-8 |
Fórmula molecular |
C26H25N5O5 |
Peso molecular |
487.516 |
Nombre IUPAC |
benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 |
Clave InChI |
BATZTPOJWXTBMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



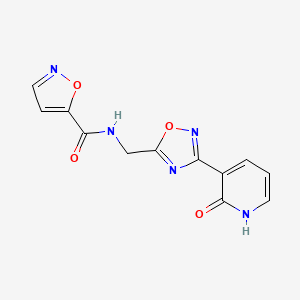
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
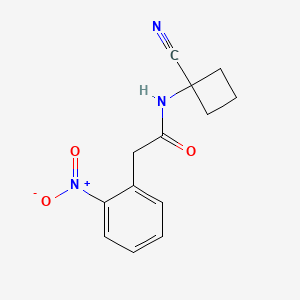
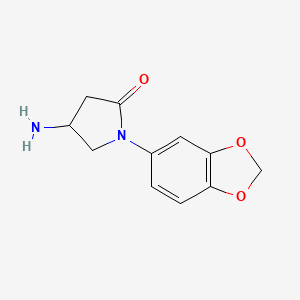
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
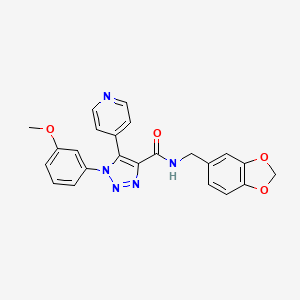
![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)
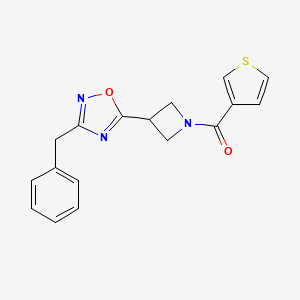
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
